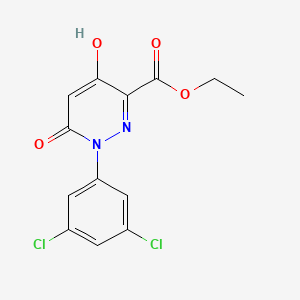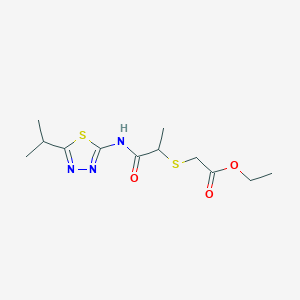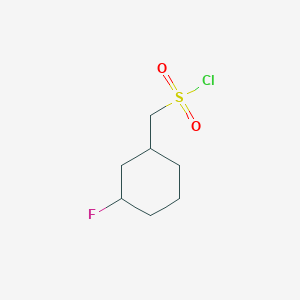
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide, also known as HMBP, is a chemical compound that has shown potential in scientific research. HMBP is a small molecule that can be synthesized in the laboratory, and its structure has been characterized using various spectroscopic techniques.
作用机制
The mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
实验室实验的优点和局限性
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide in scientific research studies is that it can be synthesized in the laboratory, allowing for the production of large quantities for use in experiments. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide may have off-target effects that could interfere with experimental results.
未来方向
There are several future directions for the study of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide in scientific research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its potential use as a cancer therapeutic agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide and its potential off-target effects.
合成方法
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide can be synthesized using a multi-step procedure involving the reaction of various reagents. The synthesis involves the reaction of 3-methylthiophenol with 2-chloro-4-methylsulfanylbutane, followed by the reaction of the resulting product with oxalyl chloride. The final step involves the reaction of the resulting intermediate with hydroxylamine hydrochloride to yield N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide.
科学研究应用
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide has also been studied for its potential use as a cancer therapeutic agent due to its ability to induce cell death in cancer cells.
属性
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-20-7-6-11(17)9-15-13(18)14(19)16-10-4-3-5-12(8-10)21-2/h3-5,8,11,17H,6-7,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYNJWGBZBMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)-N'-(3-methylsulfanylphenyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)
![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)